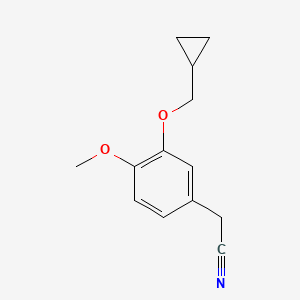
(3-Cyclopropylmethoxy-4-methoxyphenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclopropylmethoxy)-4-methoxybenzeneacetonitrile is an organic compound with a complex structure that includes a cyclopropylmethoxy group and a methoxybenzeneacetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclopropylmethoxy)-4-methoxybenzeneacetonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 3-hydroxy-4-methoxybenzaldehyde with cyclopropylmethyl bromide to form the intermediate 3-(cyclopropylmethoxy)-4-methoxybenzaldehyde. This intermediate is then subjected to a cyanation reaction to introduce the nitrile group, resulting in the formation of 3-(cyclopropylmethoxy)-4-methoxybenzeneacetonitrile .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient conversion of reactants to the desired product. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethoxy)-4-methoxybenzeneacetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The methoxy and cyclopropylmethoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
3-(Cyclopropylmethoxy)-4-methoxybenzeneacetonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Mechanism of Action
The mechanism of action of 3-(cyclopropylmethoxy)-4-methoxybenzeneacetonitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: This compound shares a similar core structure but has different substituents, leading to distinct chemical properties and applications.
4-(Cyclopropylmethoxy)-2-nitroaniline:
Uniqueness
3-(Cyclopropylmethoxy)-4-methoxybenzeneacetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
153200-65-8 |
|---|---|
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
2-[3-(cyclopropylmethoxy)-4-methoxyphenyl]acetonitrile |
InChI |
InChI=1S/C13H15NO2/c1-15-12-5-4-10(6-7-14)8-13(12)16-9-11-2-3-11/h4-5,8,11H,2-3,6,9H2,1H3 |
InChI Key |
ODQLPZDHEUHLAY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC#N)OCC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















